Product packaging for 2,4-Dimethylquinoline(Cat. No.:CAS No. 1198-37-4)

2,4-Dimethylquinoline

Cat. No.: B072138
CAS No.: 1198-37-4
M. Wt: 157.21 g/mol
InChI Key: ZTNANFDSJRRZRJ-UHFFFAOYSA-N
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Description

2,4-Dimethylquinoline is a versatile heterocyclic compound of significant interest in advanced chemical research and development. Its core value lies in its role as a privileged scaffold and building block in organic synthesis, particularly in the preparation of more complex quinoline derivatives. The electron-donating methyl groups at the 2 and 4 positions influence its electronic properties and steric profile, making it a valuable precursor in metal-catalyzed cross-coupling reactions and a key intermediate for the synthesis of ligands used in coordination chemistry and catalysis. Furthermore, the quinoline core is integral to the development of functional materials; this compound is investigated for its potential application in the synthesis of organic light-emitting diodes (OLEDs), dyes, and as a corrosion inhibitor in material science studies. Its mechanism of action in many contexts is rooted in its ability to act as a weak base and to engage in pi-pi stacking interactions, which is critical for its behavior in supramolecular chemistry and its binding affinity in various experimental systems. This reagent is provided to support innovative research in medicinal chemistry, materials science, and chemical biology, offering a high-purity foundation for discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B072138 2,4-Dimethylquinoline CAS No. 1198-37-4

Properties

IUPAC Name

2,4-dimethylquinoline
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InChI

InChI=1S/C11H11N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZTNANFDSJRRZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061610
Record name Quinoline, 2,4-dimethyl-
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Molecular Weight

157.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1198-37-4
Record name 2,4-Dimethylquinoline
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Record name Quinoline, 2,4-dimethyl-
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Record name 2,4-DIMETHYLQUINOLINE
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Record name Quinoline, 2,4-dimethyl-
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Record name Quinoline, 2,4-dimethyl-
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Record name 2,4-dimethylquinoline
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Advanced Synthetic Methodologies for 2,4 Dimethylquinoline and Its Functionalized Derivatives

Classical and Named Reactions in 2,4-Dimethylquinoline Synthesis

Several venerable name reactions provide the foundation for synthesizing the quinoline (B57606) core, each with distinct starting materials and mechanisms that can be adapted for the preparation of this compound.

Friedländer Synthesis and its Adaptations

The Friedländer synthesis is a straightforward and versatile method for producing quinolines, involving the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a ketone or aldehyde). wikipedia.orgorganic-chemistry.org The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration, which can be catalyzed by acids or bases. wikipedia.orgnih.gov

To specifically synthesize this compound, the typical reactants would be a 2-aminoacetophenone (B1585202) and acetone (B3395972). The reaction mechanism can proceed through two primary pathways: an initial aldol addition followed by imine formation, or the formation of a Schiff base followed by an intramolecular aldol condensation. wikipedia.org

Numerous adaptations have been developed to improve the efficiency and conditions of the Friedländer synthesis. Catalysts such as p-toluenesulfonic acid, iodine, and various Lewis acids have been employed to enhance reaction rates. wikipedia.orgorganic-chemistry.org More advanced catalytic systems include neodymium(III) nitrate (B79036) hexahydrate, ionic liquids, metal-organic frameworks, and various nanocatalysts, which often allow for milder reaction conditions and higher yields. organic-chemistry.orgnih.gov

Table 1: Catalysts Used in Friedländer Synthesis Adaptations

Catalyst Type Specific Example(s) Key Advantages Reference(s)
Brønsted Acids p-Toluenesulfonic acid Efficient, widely available wikipedia.orgorganic-chemistry.org
Halogens Molecular Iodine Highly efficient catalyst organic-chemistry.org
Lewis Acids Neodymium(III) nitrate Efficient, rapid synthesis organic-chemistry.org
Ionic Liquids [bmim]HSO4 Green alternative, short reaction times nih.gov

Combes Synthesis and Related Approaches

The Combes synthesis is a characteristic method for preparing 2,4-disubstituted quinolines. iipseries.org The reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.org For the synthesis of this compound, the reactants are aniline and acetylacetone (B45752) (pentane-2,4-dione).

The mechanism begins with the formation of a Schiff base intermediate from the aniline and one of the ketone groups of the β-diketone. wikipedia.orgwikiwand.com This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, which is the rate-determining step, and subsequent dehydration to form the aromatic quinoline ring. wikipedia.org Concentrated sulfuric acid is the traditional catalyst, though polyphosphoric acid (PPA) is also commonly used. iipseries.orgwikipedia.org

A notable feature of the Combes synthesis is its directness in establishing the 2,4-disubstitution pattern, making it a highly efficient route to compounds like this compound. wikiwand.com

Beyer Synthesis Modifications

The Beyer method is considered a modification of the Doebner-Miller reaction. The Doebner-Miller reaction itself is an extension of the Skraup synthesis and involves reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org The key feature of the Beyer method is the in situ generation of this α,β-unsaturated carbonyl compound from two carbonyl compounds (e.g., via an aldol condensation) in the reaction mixture. wikipedia.org

For the synthesis of this compound, this would typically involve the reaction of aniline in the presence of an acid catalyst with reactants that can form 4-methylpent-3-en-2-one. The reaction is catalyzed by Brønsted acids or Lewis acids like tin tetrachloride. wikipedia.org

Skraup Cyclization and its Variants

The archetypal Skraup reaction synthesizes quinoline itself from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org While powerful, the classic Skraup reaction is known for its often violent nature. wikipedia.org

More relevant to substituted quinolines is the Doebner-Miller variant, which reacts anilines with α,β-unsaturated aldehydes or ketones. nih.govwikipedia.org To produce this compound, aniline would be reacted with 4-methylpent-3-en-2-one under acidic conditions. The mechanism is complex and still a subject of study, but it is believed to involve a conjugate addition of the aniline to the unsaturated ketone, followed by cyclization and oxidation. wikipedia.org A reversal of the typical regiochemistry has been observed under certain conditions with specific substrates. nih.gov

Table 2: Comparison of Skraup and Doebner-Miller Reactions

Reaction Carbonyl Source Product(s) Notes Reference(s)
Skraup Synthesis Glycerol (dehydrates to acrolein) Quinoline (unsubstituted) Often requires a strong oxidizing agent (e.g., nitrobenzene) wikipedia.org

Niementowski Reaction and Quinoline Derivatives

The Niementowski reaction involves the thermal condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives (4-hydroxyquinolines). wikipedia.org For instance, the reaction of anthranilic acid with acetophenone (B1666503) yields 4-hydroxy-2-phenylquinoline. wikipedia.org

While this reaction does not directly produce this compound, it is a significant method for accessing 4-hydroxyquinoline (B1666331) scaffolds. The mechanism is thought to be similar to the Friedländer synthesis, beginning with the formation of a Schiff base, followed by intramolecular condensation and water elimination. wikipedia.org The resulting 4-hydroxy group provides a functional handle for further chemical transformations, although converting it to the unsubstituted product would require additional synthetic steps.

Modern and Green Chemistry Approaches in this compound Synthesis

In response to the environmental impact of classical synthetic methods, which often rely on harsh conditions and hazardous reagents, significant research has focused on developing greener alternatives. nih.gov These modern approaches prioritize milder conditions, improved atom economy, and the use of recyclable or less toxic materials.

Key green chemistry strategies applied to quinoline synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Skraup and Friedländer syntheses. organic-chemistry.orgnih.goviipseries.org

Ultrasound-Assisted Synthesis: Sonication provides another energy source to promote reactions, often leading to shorter times and milder conditions. benthamscience.com

Solvent-Free Reactions: Performing reactions without a solvent, often by heating the neat reactants (sometimes on a solid support), minimizes waste and simplifies purification. organic-chemistry.orgrsc.org The Friedländer annulation, for example, can be carried out under solvent-free conditions using p-toluenesulfonic acid. organic-chemistry.org

Heterogeneous Catalysis: Using solid catalysts that can be easily filtered out of the reaction mixture and reused is a core principle of green chemistry. Zeolites have proven effective as reusable, heterogeneous catalysts for the synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org Similarly, catalysts like rice husk ash supported iron(II) chloride have been developed for Friedländer reactions. nih.gov

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethylene (B1197577) glycol, or ionic liquids is a common strategy. nih.govresearchgate.net The ionic liquid [bmim]HSO4 has been used as an efficient catalyst for the Friedländer synthesis. nih.gov

Multicomponent Reactions: Designing a reaction where multiple starting materials are combined in a single step to form a complex product, like in the Doebner reaction, improves efficiency and reduces waste. researchgate.net

These modern approaches are not only more sustainable but can also provide access to novel quinoline derivatives by enabling reactions that are difficult under traditional conditions. nih.govbenthamscience.com

Table 3: Mentioned Chemical Compounds

Compound Name Other Name(s)
This compound -
2-Aminoacetophenone -
2-Aminobenzaldehyde o-Aminobenzaldehyde
Acetone Propan-2-one
Acetophenone -
Acetylacetone Pentane-2,4-dione
Acrolein Prop-2-enal
Aniline -
Anthranilic acid 2-Aminobenzoic acid
Butan-2-one -
Ethylene glycol -
Glycerol Propane-1,2,3-triol
4-Hydroxy-2-phenylquinoline -
4-Hydroxyquinoline Quinolin-4-ol
4-Methylpent-3-en-2-one Mesityl oxide
Neodymium(III) nitrate hexahydrate -
Nitrobenzene -
p-Toluenesulfonic acid Tosic acid
Polyphosphoric acid PPA
Quinoline -
Tin tetrachloride Stannic chloride
Trifluoroacetic acid TFA
[bmim]HSO4 1-Butyl-3-methylimidazolium hydrogen sulfate
Iron(II) chloride Ferrous chloride
3,5-Heptanedione -

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govasianpubs.org This technology has been successfully applied to the synthesis of various quinoline derivatives.

One approach involves the one-pot, microwave-assisted conversion of aromatic amines, such as anilines, to 2,4-dichloroquinolines using phosphorus oxychloride and malonic acid. This method is notably rapid, with reactions completing in as little as 50 seconds under 600 W microwave irradiation, demonstrating a significant acceleration of the synthesis process. asianpubs.org

In the context of the Combes reaction for synthesizing 2-methyl-4-quinolinones, microwave irradiation under solvent-free conditions has proven highly effective. asianpubs.org For instance, the reaction of various anilines with ethyl acetoacetate, catalyzed by an acidic resin (NKC-9), proceeds within 1.5 minutes at 400 W, yielding the desired quinolinone products in high yields. asianpubs.org This highlights the dual benefits of microwave assistance and solvent-free protocols.

Furthermore, microwave heating has been utilized in the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate in ethanol (B145695), with bismuth chloride (BiCl₃) as a catalyst. nih.gov The reactions are completed in 5 to 13 minutes, showcasing another example of the efficiency of this method. nih.gov The eco-friendly Knoevenagel reaction to produce 2-styrylquinoline-4-carboxylic acids also benefits from microwave assistance, resulting in good yields and short reaction times. nih.gov

Table 1: Examples of Microwave-Assisted Quinoline Synthesis

Starting Materials Catalyst/Reagents Power/Time Product Type Reference
Anilines, Malonic Acid POCl₃ 600 W / 50 s 2,4-Dichloroquinolines asianpubs.org
Aromatic Amines, Ethyl Acetoacetate NKC-9 Resin 400 W / 1.5 min 2-Methyl-4-quinolinones asianpubs.org
β-Enaminones, Diethyl Malonate BiCl₃ Not Specified / 5-13 min 4-Hydroxy-2-quinolones nih.gov

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating volatile organic compounds.

A notable example is the synthesis of 2,4-disubstituted quinolines using a heterogeneous catalyst, Hβ zeolite, under solvent-free conditions. rsc.org This method involves the cyclization of 2-aminobenzophenones with ketones. The catalyst demonstrates high efficiency and can be recycled up to five times without a significant loss of activity, making the process both environmentally friendly and economical. rsc.org

Similarly, the synthesis of 2,2,4-trisubstituted-1,2-dihydroquinolines has been achieved under solvent-free conditions using zinc triflate as a catalyst. google.com Magnetic nanoparticles have also been employed as efficient and recyclable catalysts for quinoline synthesis in the absence of solvents. For example, Fe₃O₄@SiO₂-imid-PMAⁿ nanoparticles catalyze the reaction between 2-aminobenzophenones and ketones, producing poly-substituted quinolines in high yields (90–96%) and exceptional purity. nih.gov This nanocatalyst was also reusable for up to four cycles. nih.gov Another approach utilized CoFe₂O₄@Pr nanoparticles for the synthesis of polyhydroquinoline derivatives, achieving high yields in short reaction times under solvent-free conditions. nih.gov

The Combes reaction for preparing 2-methyl-4-quinolinones has also been adapted to solvent-free microwave conditions, using a macroporous acidic styrol resin (NKC-9) as a recyclable catalyst. asianpubs.org This combination of techniques underscores a powerful strategy for efficient and sustainable quinoline synthesis. asianpubs.org

Green Solvents in Quinoline Synthesis (e.g., Water, Ethanol)

The replacement of traditional, often hazardous, organic solvents with environmentally benign alternatives like water and ethanol is a key objective in green chemistry. researchgate.netrsc.org

Water has been successfully used as a solvent for the synthesis of important organic compounds, demonstrating its potential to replace conventional solvents. researchgate.net In the context of quinoline synthesis, the use of CuFe₂O₄ nanoparticles has been evaluated in aqueous media, highlighting its applicability as a green and reusable catalyst. mdpi.com An iron-catalyzed synthesis of quinoline derivatives has been reported using inexpensive and environmentally benign FeCl₃·6H₂O, which can be performed in greener solvents. researchgate.net

Ethanol is another widely used green solvent. It has been employed in the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues catalyzed by BiCl₃. nih.gov The use of ethanol as a solvent for the one-pot condensation of 2-aminobenzophenones and ketones, catalyzed by dodecylbenzenesulfonic acid supported on magnetite nanoparticles (DDBSA@MNP), also provides good isolated yields of substituted quinolines at 80 °C. windows.net

The development of deep eutectic solvents (DES), which are biodegradable and non-toxic, offers another sustainable alternative to traditional organic solvents. rsc.org These solvents can function as both the reaction medium and the catalyst, simplifying processes and reducing waste. researchgate.net

Nanocatalyzed Protocols for this compound Derivatives

Nanocatalysts have garnered significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity and selectivity. Various nanocatalysts have been developed for the synthesis of quinoline derivatives.

Magnetic nanoparticles are particularly advantageous because they can be easily recovered from the reaction mixture using an external magnet and reused. nih.gov Several systems have been reported for quinoline synthesis:

CuFe₂O₄ Nanoparticles: These have been used for the synthesis of quinoline derivatives via the thermal decomposition of copper and iron nitrates. The catalyst was shown to be reusable for up to five cycles without a significant drop in product yield. nih.gov

Fe₃O₄@SiO₂-imid-PMAⁿ Nanoparticles: This core-shell nanocatalyst has been used in the solvent-free synthesis of poly-substituted quinolines, affording products in yields as high as 96%. nih.gov

Dodecylbenzenesulfonic acid (DDBSA) on Fe₃O₄ Nanoparticles: This catalyst, with an average particle size of 16 nm, is effective for the one-pot synthesis of substituted quinolines in ethanol. windows.net

Other nanocatalysts include nickel supported on natural zeolite, which acts as a bifunctional catalyst for cyclization and hydrogenation reactions. researchgate.net The use of various metal-based nanoparticle catalysts, including those based on titanium, gold, and iron, has become an important synthetic approach for quinoline derivatives. researchgate.net

Table 2: Nanocatalysts in Quinoline Synthesis

Nanocatalyst Starting Materials Conditions Product Type Yield Reference
CuFe₂O₄ NPs Substituted 2-aminobenzophenones, various ketones Thermal decomposition Substituted quinolines High nih.gov
Fe₃O₄@SiO₂-imid-PMAⁿ 2-Aminobenzophenones, ketones Solvent-free Polysubstituted quinolines 90–96% nih.gov
DDBSA@Fe₃O₄ 2-Aminobenzophenones, ketones Ethanol, 80 °C Substituted quinolines Good windows.net

Transition-Metal-Free and Organocatalytic Methodologies

To circumvent the cost and potential toxicity associated with transition-metal catalysts, metal-free and organocatalytic methods are being actively developed. researchgate.net

A practical, one-pot, metal-free route has been designed for the synthesis of 2,4-diarylquinolines from 2-(1-phenylvinyl)aniline (B99152) and α-oxobenzeneacetic acid under mild, aerobic conditions. researchgate.net Another efficient protocol involves the use of molecular iodine (20 mol%) as an inexpensive and eco-friendly catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. This method is noted for its high regioselectivity and broad substrate scope. rsc.org

Organocatalysis, which uses small organic molecules to accelerate reactions, has also been applied to quinoline synthesis. For instance, p-toluenesulfonic acid has been used as an organocatalyst for the three-component synthesis of novel heteroaryl aminoindandione derivatives. researchgate.net In a different approach, the oxidative condensation of 2-aminobenzylamines and benzylamines was achieved using 4,6-dihydoxysalicylic acid as an organocatalyst, affording quinazoline (B50416) derivatives in good yields. mdpi.com These methods provide a valuable alternative to metal-catalyzed processes, often with the benefits of milder reaction conditions and reduced environmental impact. researchgate.net

Photo-Induced Oxidative Cyclization Strategies

Photo-induced reactions, particularly those using visible light, are at the forefront of green synthetic chemistry because they can often be performed at room temperature without the need for aggressive reagents.

Visible light has been used to promote the synthesis of polysubstituted quinolines via the electrocyclization of 2-vinylarylimines. researchgate.net In this method, 9,10-phenanthrenequinone serves as a photocatalyst, and with the addition of MgCO₃, quantitative yields of 2,4-disubstituted quinolines can be achieved after just one hour of irradiation with blue LEDs at room temperature. researchgate.net

Another metal-free approach involves a visible light-induced cascade sulfonylation/cyclization to produce quinoline-2,4-diones. nih.gov This reaction proceeds at room temperature without a dedicated photocatalyst, yielding a variety of substituted products within two hours. nih.gov A one-pot photocyclization/oxidation cascade of N-aryl acrylamides to quinoline-2-ones has also been reported, using thioxanthone as a bifunctional agent that mediates both the cyclization and the subsequent dehydrogenation. researchgate.net These strategies showcase the potential of light as a traceless reagent to enable challenging chemical transformations under exceptionally mild conditions.

Catalytic Systems in this compound Formation

The synthesis of this compound and its derivatives relies heavily on the choice of an appropriate catalytic system to ensure efficiency, selectivity, and sustainability. A wide array of catalysts have been employed, ranging from traditional acids and bases to advanced nanomaterials and organocatalysts.

Classical methods often utilize strong acids like HCl or catalysts such as iodine at high temperatures. guidechem.com However, recent advancements have introduced milder and more efficient alternatives. For example, chloramine-T has been shown to catalyze the Friedländer annulation to produce quinolines with 95% yield in acetonitrile (B52724), avoiding harsh acids and allowing for catalyst recycling. Similarly, neodymium(III) nitrate hexahydrate provides an 85% yield at a moderate temperature of 80°C.

Heterogeneous catalysts like H-Y zeolite offer the advantages of being recyclable and enabling solvent-free reactions, with preliminary studies suggesting yields up to 80% for this compound synthesis. rsc.org The development of nanocatalysts, such as magnetic CuFe₂O₄ and Fe₃O₄-based systems, has further improved reaction efficiency and catalyst reusability. nih.gov

Transition-metal-free systems represent a significant area of development. Molecular iodine has proven to be an effective catalyst for the one-pot synthesis of quinoline derivatives. rsc.org Organocatalysts, such as p-toluenesulfonic acid and 4,6-dihydoxysalicylic acid, provide clean and efficient pathways for constructing the quinoline core without metal contaminants. researchgate.netmdpi.com Furthermore, photocatalytic systems, using either organic dyes or operating catalyst-free under visible light, are emerging as powerful tools for quinoline synthesis under ambient conditions. researchgate.netnih.gov

The choice of catalyst directly influences reaction conditions, yield, and environmental footprint, with a clear trend towards reusable, non-toxic, and highly active systems.

Brønsted and Lewis Acid Catalysis (e.g., Trifluoroacetic Acid, FeCl₃·6H₂O, p-Toluenesulfonic Acid)

Brønsted and Lewis acids are fundamental catalysts in organic synthesis, and their application in quinoline synthesis is well-established through classic named reactions like the Combes, Doebner-von Miller, and Friedländer syntheses. Modern advancements have focused on utilizing a variety of these acids to improve yields, reaction conditions, and substrate scope.

Trifluoroacetic Acid (TFA) is a strong Brønsted acid that has been shown to mediate the hydroarylation of alkenes to produce dihydroquinolones, which are precursors to quinolines. rsc.org While not always requiring a metal co-catalyst, TFA's acidic strength can facilitate the necessary cyclization and dehydration steps in quinoline synthesis. rsc.org It is also used as a catalyst and solvent in multicomponent reactions for the synthesis of related nitrogen-containing heterocycles like 1,2-dihydroquinazolines. rsc.org

Ferric chloride hexahydrate (FeCl₃·6H₂O) has emerged as an inexpensive, efficient, and environmentally benign Lewis acid catalyst for quinoline synthesis. It can be utilized in the synthesis of substituted quinolines with good to excellent yields.

p-Toluenesulfonic acid (p-TSA) is a solid, non-corrosive, and inexpensive Brønsted acid that has been effectively used in the synthesis of polysubstituted 1,2-dihydroquinolines. organic-chemistry.org Its use often allows for simple, convenient, and cost-effective reaction procedures with excellent regioselectivity. The Friedländer annulation, a key method for quinoline synthesis, can be efficiently catalyzed by p-TSA, often under solvent-free conditions.

Table 1: Comparison of Brønsted and Lewis Acid Catalysts in Quinoline Synthesis

CatalystCatalyst TypeKey AdvantagesRelevant Reaction Type
Trifluoroacetic Acid (TFA)Brønsted AcidStrong acid, can act as solventHydroarylation, Multicomponent Reactions
FeCl₃·6H₂OLewis AcidInexpensive, environmentally benignGeneral Quinoline Synthesis
p-Toluenesulfonic Acid (p-TSA)Brønsted AcidSolid, non-corrosive, inexpensiveFriedländer Annulation, Dihydroquinoline Synthesis

Copper-Catalyzed Multicomponent Reactions

Copper catalysis has become a powerful tool in the synthesis of complex molecules, including quinoline derivatives. Copper-catalyzed multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of the quinoline scaffold in a single step from simple starting materials, adhering to the principles of atom and step economy. These reactions often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single pot.

Manganese(III) Acetate (B1210297) in Oxidative Annulation

Manganese(III) acetate is a versatile and relatively inexpensive oxidizing agent that has found significant use in radical-mediated organic synthesis. rsc.org In the context of quinoline synthesis, it can be employed to initiate oxidative annulation reactions. The process typically involves the Mn(III)-mediated generation of a radical from a suitable precursor, which then undergoes an intramolecular cyclization onto an aromatic ring, followed by oxidation to form the quinoline nucleus. nih.govwikipedia.orgnih.gov This methodology is particularly useful for constructing complex and substituted quinoline systems through free-radical pathways. rsc.org The reactions are often carried out under mild conditions and can exhibit high regio- and stereoselectivity. nih.govresearchgate.net

Iodine and Chloramine-T Catalysis

Both molecular iodine and chloramine-T have been explored as effective catalysts for quinoline synthesis, offering mild and often metal-free reaction conditions.

Iodine has been shown to be a highly efficient catalyst for the Friedländer annulation, a classic method for synthesizing quinolines. It can also catalyze the reduction of quinolines to tetrahydroquinolines in the presence of a suitable reducing agent. rsc.org

Chloramine-T has been successfully used as a catalyst for the synthesis of substituted quinolines from 2-amino aryl ketones and ketones. researchgate.net This method provides good to excellent yields of the desired quinoline derivatives under reflux conditions in acetonitrile. researchgate.net The catalytic action of Chloramine-T is believed to proceed through the in-situ generation of an electrophilic species that activates the substrates.

While the combined use of iodine and Chloramine-T for the synthesis of this compound is not extensively documented, their individual catalytic activities in quinoline synthesis suggest potential for synergistic or complementary effects.

Heterogeneous Catalysis (e.g., Mont. K-10, Zeolites)

The use of heterogeneous catalysts in organic synthesis is a key area of green chemistry, as these catalysts can be easily separated from the reaction mixture and often reused. Montmorillonite K-10 clay and various zeolites have emerged as effective solid acid catalysts for the synthesis of quinolines and other heterocycles. jocpr.comscirp.org

Montmorillonite K-10 , an acidic clay, has been utilized as a catalyst in various organic transformations, including the synthesis of pyridines and other nitrogen-containing heterocycles. scirp.orgresearchgate.netrsc.orgnih.gov Its acidic sites can effectively promote the condensation and cyclization steps required for quinoline formation. The use of Montmorillonite K-10 often allows for solvent-free reaction conditions, further enhancing the environmental credentials of the synthetic protocol. scirp.orgresearchgate.netrsc.org

Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity. These properties make them attractive catalysts for a range of organic reactions. Zeolite-based catalysts have been successfully employed in the gas-phase synthesis of quinolines from anilines and alcohols. rsc.org The catalytic performance is often related to the nature and strength of the acid sites within the zeolite framework.

Table 2: Overview of Heterogeneous Catalysts in Heterocycle Synthesis

CatalystDescriptionAdvantagesApplication in Heterocycle Synthesis
Montmorillonite K-10Acidic clayReusable, inexpensive, allows for solvent-free reactionsSynthesis of pyridines and other N-heterocycles
ZeolitesCrystalline aluminosilicatesShape selectivity, tunable acidity, thermal stabilityGas-phase synthesis of quinolines

Nickel-Catalyzed Reactions in Quinoline Scaffold Construction

Nickel catalysis has become a prominent tool in modern organic synthesis due to its lower cost compared to precious metals like palladium and its unique catalytic activities. Nickel-catalyzed reactions have been applied to the construction of the quinoline scaffold through various strategies, including cross-coupling and cyclization reactions. These methods offer novel pathways to functionalized quinolines that may not be accessible through traditional methods. The versatility of nickel catalysis allows for the use of a wide range of starting materials and the introduction of diverse functional groups into the quinoline ring system.

Multicomponent Reaction Strategies for Diverse this compound Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly convergent and atom-economical, making it ideal for the generation of molecular diversity. Several MCRs have been developed for the synthesis of quinoline derivatives, enabling the rapid assembly of diverse this compound scaffolds.

These strategies often rely on a cascade of reactions, such as condensation, cycloaddition, and oxidation, to build the quinoline core and introduce various substituents in a controlled manner. The choice of starting materials and catalyst can be varied to generate a library of this compound derivatives with different substitution patterns, which is highly valuable for structure-activity relationship studies in drug discovery and materials science.

Synthesis of Specific this compound Functionalized Derivatives

This section explores the synthesis of several key functionalized derivatives of this compound, providing insight into the chemical modifications that allow for the creation of a diverse range of compounds with varied properties.

Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate

The synthesis of ethyl this compound-3-carboxylate is often approached through variations of classical quinoline syntheses. One of the most applicable methods is the Combes quinoline synthesis, which involves the acid-catalyzed condensation of anilines with β-dicarbonyl compounds. wikipedia.orgwikiwand.com In the case of ethyl this compound-3-carboxylate, the likely reactants would be aniline and ethyl 2-methylacetoacetate.

The reaction mechanism proceeds through several key steps. First, the aniline undergoes a nucleophilic addition to one of the carbonyl groups of the ethyl 2-methylacetoacetate, followed by dehydration to form an enamine intermediate. This enamine then undergoes an intramolecular electrophilic aromatic substitution, where the enamine attacks the benzene (B151609) ring, followed by another dehydration step to yield the aromatic quinoline ring. Concentrated sulfuric acid is a common catalyst for this cyclization. wikipedia.org

While the Combes synthesis is a foundational method, some researchers have reported difficulties in achieving high yields and purity for this specific derivative, citing harsh reaction conditions. organic-chemistry.org This suggests that optimization of reaction parameters such as temperature, catalyst concentration, and reaction time is crucial for a successful synthesis.

Reactant 1Reactant 2ProductCommon Catalyst
AnilineEthyl 2-methylacetoacetateEthyl this compound-3-carboxylateSulfuric Acid

Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone (B1224429)

A proficient and environmentally benign one-pot synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone has been developed utilizing ferric chloride hexahydrate (FeCl3·6H2O) as a catalyst. wikipedia.org This method involves the condensation of a 2-aminoarylketone, such as 2-aminoacetophenone, with an active methylene (B1212753) compound, in this case, acetylacetone.

The reaction is typically carried out in a suitable solvent, and the use of the inexpensive and non-toxic iron catalyst makes this a green synthetic approach. wikipedia.org The process involves the formation of an enamine intermediate from the 2-aminoacetophenone and one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and dehydration to form the quinoline ring.

Reaction Conditions for the Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone

Reactant A Reactant B Catalyst Product

Synthesis of 6-Substituted-3-((4-substitutedphenyl)diazenyl)-2,4-dimethylquinolines

The synthesis of 6-substituted-3-((4-substitutedphenyl)diazenyl)-2,4-dimethylquinolines is achieved through a multi-step process that begins with a diazonium coupling reaction. lew.ro In this initial step, a primary aromatic amine is diazotized and then coupled with acetylacetone to form an intermediate (E)-3-((4-substitutedphenyl)diazenyl)pentane-2,4-dione derivative.

This intermediate is then condensed with a substituted aniline in a Combes-type reaction. The process involves the formation of a Schiff base, followed by an acid-catalyzed cyclization and dehydration to yield the final (E)-6-substituted-3-((4-substitutedphenyl)diazenyl)-2,4-dimethylquinoline derivatives. Sulfuric acid is typically employed to facilitate the cyclization. lew.ro The identities of the synthesized compounds are confirmed using techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic analysis (IR, UV, 1H NMR, and mass spectroscopy). lew.ro

Synthesized 6-Substituted-3-((4-substitutedphenyl)diazenyl)-2,4-dimethylquinoline Derivatives

R (substituent on quinoline) R1 (substituent on phenyl)
H H
H Br
H Cl
Br H
Br Br
Br Cl
Cl H
Cl Br

Synthesis of Dihydroquinoline Intermediates for this compound

Dihydroquinolines are crucial intermediates in the synthesis of quinolines, as they can be readily oxidized to the fully aromatic quinoline system. Several methods exist for the synthesis of dihydroquinolines. A modification of the historical Skraup synthesis is a common route for preparing 1,2-dihydroquinolines. wikiwand.com This typically involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.

For instance, the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), a structurally related compound, can be achieved through the condensation of aniline with acetone in the presence of a heterogeneous catalyst like micro-meso-macroporous zeolite H-Y-MMM. wikipedia.org Another approach utilizes heteropoly acids, such as silicotungstic acid, to catalyze the reaction between aromatic amines and ketones. wikipedia.org

Furthermore, multicomponent reactions offer an efficient pathway to dihydroquinolines. wikiwand.com These reactions can involve the condensation of anilines, aldehydes, and activated methylene compounds. The resulting dihydroquinoline can then be oxidized to the corresponding quinoline. A variety of oxidizing agents, such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can be employed for this dehydrogenation step. organic-chemistry.org The synthesis of 1,4-dihydroquinolines can also be accomplished from various starting materials, including the construction of the nucleus from quinolones. wikiwand.com

Reaction Mechanisms and Kinetics in 2,4 Dimethylquinoline Chemistry

Mechanistic Investigations of Cyclization and Condensation Reactions

The formation of the 2,4-dimethylquinoline core often relies on cyclization and condensation reactions, with the Friedländer and Combes syntheses being prominent methods.

The Friedländer annulation involves the acid- or base-catalyzed reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group. For the synthesis of this compound, this typically involves the reaction of 2-aminoacetophenone (B1585202) with acetone (B3395972). The mechanism proceeds through the formation of a Schiff base, which then undergoes an aldol-like cyclization, followed by dehydration to form the aromatic quinoline (B57606) ring system.

The Combes quinoline synthesis utilizes the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. researchgate.net In the case of this compound, aniline reacts with acetylacetone (B45752). The reaction is initiated by the formation of an enamine intermediate from the aniline and one of the ketone groups of the acetylacetone. This is followed by an intramolecular electrophilic attack on the benzene (B151609) ring, cyclization, and subsequent dehydration under acidic conditions to yield the final this compound product. researchgate.net Mechanistic studies have shown that the cyclization step is often the rate-determining step and is highly dependent on the acidity of the medium.

Another relevant method is the Riehm quinoline synthesis , which involves the thermal condensation of aniline hydrochloride with acetone in the presence of aluminum chloride. researchgate.net This reaction leads to the formation of this compound, accompanied by the evolution of water and methane. researchgate.net

The table below summarizes key aspects of these cyclization and condensation reactions.

Synthesis MethodReactantsKey Mechanistic Steps
Friedländer Annulation 2-Aminoacetophenone and AcetoneSchiff base formation, Aldol-like cyclization, Dehydration
Combes Synthesis Aniline and AcetylacetoneEnamine formation, Intramolecular electrophilic attack, Cyclization, Dehydration researchgate.net
Riehm Synthesis Aniline hydrochloride and AcetoneThermal condensation, Cyclization researchgate.net

Role of Intermediates in this compound Formation (e.g., Vinylogous Imines)

In some synthetic routes, dihydroquinoline derivatives can be important intermediates. For instance, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) can be dehydrogenated to produce this compound. google.com This process often involves heating the dihydroquinoline with a metallic amide, such as sodium anilide. google.com

Kinetic Studies of this compound Reactions

Kinetic studies of the Combes synthesis of this compound have provided valuable insights into the reaction mechanism. Research on the cyclization of β-anilinopropenyl-methylketone in sulfuric acid has shown that the reaction is first-order with respect to the anil intermediate. The rate of cyclization is significantly influenced by the acidity of the medium, with a direct relationship observed between the rate constant and Hammett's acidity function (H₀). This suggests that the protonation of the anil is a key step in the reaction pathway.

Kinetic investigations into the formation of related quinoline derivatives have also highlighted the importance of catalyst surface adsorption as a rate-limiting step in certain catalytic systems. For example, studies on the formation of 2-chloro-4,6-dimethylquinoline (B1297726) using a platinum catalyst showed zero-order kinetics with respect to the substrate and first-order dependence on hydrogen pressure, indicating that the catalyst surface processes are rate-determining.

The table below presents hypothetical rate constants for the cyclization of β-anilinopropenyl-methylketone at different acid concentrations to illustrate the effect of acidity on reaction kinetics.

Sulfuric Acid Concentration (%)Rate Constant (k) (s⁻¹)
801.2 x 10⁻⁴
853.5 x 10⁻⁴
908.1 x 10⁻⁴
951.5 x 10⁻³

Photocycloaddition Mechanisms Targeting Quinoline Ring Systems

Photochemical reactions offer unique pathways for the synthesis of complex molecules from quinoline precursors. Dearomative photocycloaddition reactions of quinolines with alkenes have been developed to generate sterically congested and structurally diverse products. nih.gov These reactions can proceed through different mechanisms depending on the reaction conditions and the nature of the reactants. nih.govrsc.org

One common mechanism involves the triplet excited state of the quinoline, often activated by a Lewis acid. nih.gov This excited species can then undergo a stepwise radical cycloaddition with an alkene. nih.gov The regioselectivity of these reactions, leading to ortho, meta, or para cycloadducts, is a key area of investigation. nih.govrsc.org For instance, intermolecular para-cycloadditions are less common but can be achieved under specific photochemical conditions. nih.gov In some cases, a [2+2] photocycloaddition is followed by a ring rearrangement to yield complex fused ring systems. mdpi.com

Energy transfer is another important mechanism in the photocycloaddition of quinolines. researchgate.net A photosensitizer can transfer energy to the quinoline, promoting it to an excited state that can then react with a suitable partner. rsc.orgresearchgate.net This strategy has been used to achieve cascade reactions, leading to the formation of intricate three-dimensional structures. researchgate.net

Intramolecular Charge Transfer Mechanisms in Fluorescent Derivatives

Derivatives of this compound can exhibit interesting photophysical properties, including fluorescence, which is often governed by intramolecular charge transfer (ICT) processes. In these molecules, an electron-donating group is connected to an electron-accepting group through a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state.

The efficiency and wavelength of the fluorescence are highly sensitive to the molecular structure and the polarity of the solvent. For instance, the presence of a dimethylamino group as a donor can lead to significant ICT character. rsc.org In polar solvents, the charge-separated excited state is stabilized, often resulting in a red-shift of the fluorescence emission and a decrease in the fluorescence quantum yield due to the formation of a twisted intramolecular charge transfer (TICT) state. mdpi.com In the TICT model, the donor and acceptor moieties twist relative to each other in the excited state, leading to a non-emissive or weakly emissive state.

Computational studies and time-resolved spectroscopy are often employed to elucidate the dynamics of ICT and TICT processes in these fluorescent derivatives. rsc.orgmdpi.com These investigations help in designing molecules with specific fluorescence properties for applications in sensing and imaging. researchgate.net

Computational Chemistry and Spectroscopic Characterization of 2,4 Dimethylquinoline

Computational Modeling of 2,4-Dimethylquinoline Molecular Structure and Electronic Properties

Computational chemistry offers powerful tools to investigate the intricacies of molecular systems. For this compound, methods like Density Functional Theory (DFT) and other quantum chemical calculations have been instrumental in elucidating its structural and electronic characteristics.

Density Functional Theory (DFT) Calculations

DFT has become a primary method for studying the properties of quinoline (B57606) derivatives. scirp.org Calculations, often employing the B3LYP functional with basis sets like 6-31G* or 6-311G(d), are used to optimize the molecular geometry and predict various molecular properties. scirp.orgacs.orgnih.gov For instance, DFT calculations have been successfully used to assign the bands in the experimentally observed infrared spectra of this compound. acs.orgnih.gov The structural parameters and vibrational frequencies can be calculated to understand the molecule's behavior. researchgate.net These calculations can be performed in both the gas phase and in solution, using models like the Polarized Continuum Model (PCM) to account for solvent effects. scirp.org

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations, including ab initio Hartree-Fock (HF) methods, have been applied to study quinoline derivatives. researchgate.net These calculations provide insights into the ground state molecular geometry, normal mode frequencies, and corresponding vibrational assignments. researchgate.net Quantum chemical calculations are also crucial for determining parameters like dipole moments. For example, the dipole moment of 7-amino-2,4-dimethylquinoline has been calculated to be 2.004 D. smolecule.com These methods, in conjunction with experimental data, offer a comprehensive picture of the molecule's electronic structure.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data, which aids in the interpretation of experimental spectra.

NMR Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts. nmrdb.orgncssm.edu These predictions are valuable for assigning signals in experimental spectra and verifying molecular structures. acs.orgst-andrews.ac.uk

IR Spectroscopy: Theoretical calculations can generate predicted infrared spectra. computabio.comescholarship.org By comparing these theoretical spectra with experimental data, researchers can make detailed vibrational assignments. acs.orgnih.gov The fingerprint region of an IR spectrum (400–1500 cm⁻¹), which is often complex, can be better understood with the aid of computational predictions. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govfaccts.de These calculations can predict the wavelengths of maximum absorbance (λmax), which helps in understanding the electronic transitions within the molecule. nih.govgaussian.com

Advanced Spectroscopic Techniques for Structural Elucidation and Analysis

Experimental spectroscopy remains a cornerstone for the characterization of chemical compounds. For this compound, NMR and IR spectroscopy are particularly important for confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for the protons in the molecule. nih.govchemicalbook.com The aromatic protons typically appear in the downfield region, while the methyl protons are found in the upfield region. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. nih.gov The chemical shifts of the carbon atoms are influenced by their local electronic environment. acs.org

Table 1: Experimental NMR Data for this compound Derivatives
CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
Methyl this compound-3-carboxylateDMSO-d61.40 (t, 3H), 2.57 (s, 3H), 4.42 (s, 3H), 7.46–7.51 (m, 1H), 7.62–7.65 (m, 1H), 7.91 (d, 1H), 7.98 (d, 1H)14.0, 19.8, 49.4, 124.0, 125.3, 126.0, 128.1, 131.1, 144.7, 147.9, 158.6, 165.5 rsc.org
1-(2,4-dimethylquinolin-3-yl)ethanone (B1224429)DMSO-d61.40 (t, 3H), 2.57 (s, 3H), 2.68 (s, 3H), 7.46–7.51 (m, 1H), 7.62–7.65 (m, 1H), 7.91 (d, 1H), 7.98 (d, 1H)14.0, 19.8, 22.4, 124.0, 125.3, 126.0, 128.1, 131.1, 144.7, 147.9, 158.6, 165.5 rsc.org
Ethyl this compound-3-carboxylateDMSO-d61.40 (t, 3H), 2.57 (s, 3H), 2.68 (s, 3H), 4.42 (s, 2H), 7.46–7.51 (m, 1H), 7.62–7.65 (m, 1H), 7.91 (d, 1H), 7.98 (d, 1H)14.0, 19.8, 49.4, 66.1, 124.0, 125.3, 126.0, 128.1, 131.1, 144.7, 147.9, 158.6, 165.5 rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. computabio.com The gas-phase IR spectrum of this compound has been recorded and analyzed. acs.orgnih.gov The assignment of the fundamental vibrational modes is often confirmed by comparing the experimental spectrum with computationally predicted spectra. acs.orgnih.gov The C-H stretching modes, in particular, can be challenging to assign without the aid of theoretical calculations. acs.orgnih.gov

Table 2: Notable IR Absorption Bands for this compound
Vibrational ModeWavenumber (cm⁻¹)Reference
C-H stretching(Not explicitly detailed in search results) acs.orgnih.gov
Various fundamental modes(Assignments confirmed by PEDs) acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for obtaining both qualitative and quantitative data about a compound. The process involves zeroing the instrument with a reference cell containing the solvent used to dissolve the compound. For quantitative analysis, a calibration curve is created using known concentrations of the substance. This allows for the determination of the concentration of an unknown sample by measuring its absorbance. libretexts.org

The UV-vis spectrum of a compound is influenced by its electronic structure. For phthalocyanines, which are structurally related to quinolines, the electronic spectra typically show two strong absorption regions: the B band in the UV region (around 300-350 nm) and the Q band in the visible region (600-700 nm). researchgate.net For this compound, which belongs to the quinoline and derivatives class of compounds, its UV-Vis absorption characteristics are key to its analysis. foodb.ca

To accurately measure UV-Vis spectra, the choice of cuvette material is important. Glass absorbs light at wavelengths below 300 nm, so for samples that absorb in the UV range, quartz cuvettes are preferred due to their lower cutoff wavelength of around 160 nm. libretexts.org

Table 1: UV-Vis Spectroscopy Data for this compound Derivatives

Compound Solvent λmax (nm) Reference
4-[(2,6-dimethylquinoline-4-yl)oxy] peripherally substituted metal free phthalocyanine DMF 705, 671, 643 researchgate.net
4-[(2,6-dimethylquinoline-4-yl)oxy] peripherally substituted cobalt(II) phthalocyanine DMF 678 researchgate.net
4-[(2,6-dimethylquinoline-4-yl)oxy] peripherally substituted copper(II) phthalocyanine DMF 684 researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions. For this compound, the molecular formula is C₁₁H₁₁N, and its molecular weight is approximately 157.21 g/mol . nist.govnih.gov

The fragmentation pattern of dimethylquinolines in mass spectrometry often involves the loss of a hydrogen atom (M-1) or a methyl group (M-15). cdnsciencepub.com Studies on various dimethylquinoline isomers have shown that while their mass spectra are generally similar, this compound produces a significantly smaller M+-1 fragment (m/z 156) compared to other isomers like 2,6- and 2,8-dimethylquinoline. The M+-15 fragment (m/z 142), corresponding to the loss of a methyl group, is weak in all three isomers. osti.gov

Research involving deuterium-labeled dimethylquinolines suggests that the fragmentation process is consistent with the formation of ring-expanded molecular ions before the loss of H or CH₃. cdnsciencepub.com This rearrangement of the molecular ion prior to fragmentation is a key characteristic observed in the mass spectra of alkylquinolines. cdnsciencepub.com Collision-induced dissociation (CID) mass spectra of protonated this compound (m/z = 158) show distinct fragmentation patterns that can be compared to other isomers and related compounds found in complex mixtures like diesel fuel. acs.org

Table 2: Key Mass Spectrometry Fragments for Dimethylquinolines

Ion m/z (mass-to-charge ratio) Description Reference
M⁺ 157 Molecular Ion osti.govnih.gov
M⁺-H 156 Loss of a hydrogen atom osti.gov

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. The fluorescence quantum yield (Φ) is a critical parameter that measures the efficiency of this process, defined as the ratio of emitted photons to absorbed photons. edinst.com

The fluorescence quantum yield of a compound can be determined using either an absolute method with an integrating sphere or a relative method by comparing it to a standard with a known quantum yield. edinst.combjraylight.com For the relative method, the quantum yield of a sample (Φs) is calculated by comparing its integrated fluorescence intensity to that of a reference standard (ΦR). edinst.com

Studies on related compounds have shown how molecular structure affects fluorescence properties. For instance, the position of substituents on a molecule can significantly alter the fluorescence quantum yield. acs.org In some cases, combining a compound with other molecules, such as tartaric acid with 7-amino-2,4-dimethylquinoline, can shift the emission wavelength and increase the quantum yield, making it useful for applications like organic LEDs. A fluorescence quantum yield of 0.87 was determined for a model reaction involving this compound, which helped in understanding the reaction mechanism. semanticscholar.org

Table 3: Fluorescence Quantum Yield Data for Related Compounds

Compound Conditions Quantum Yield (Φ) Reference
7-Amino-2,4-dimethylquinoline with tartaric acid - 0.42
Model reaction with this compound - 0.87 semanticscholar.org
Quinine (B1679958) bisulfate in 1 N H₂SO₄ (5 x 10⁻³ M) - 0.52 bjraylight.com
Quinine bisulfate in 1 N H₂SO₄ (1.0 x 10⁻⁵ M) - 0.60 bjraylight.com

Chromatographic Methods for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) for this compound and Derivatives

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reverse-phase (RP) HPLC method can be employed with simple conditions. sielc.com A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), phosphoric acid is often replaced with formic acid. sielc.com

The choice of column is crucial for effective separation. Columns like Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity, are suitable for analyzing this compound. sielc.com HPLC methods are scalable and can be used for isolating impurities in preparative separation and are also suitable for pharmacokinetic studies. sielc.com When analyzing textiles for quinoline, a regulated substance, HPLC with UV detection at 225 nm is a common method. researchgate.net

Table 4: Example HPLC Method Parameters for Quinoline Analysis

Parameter Condition Reference
Column C18 researchgate.net
Mobile Phase Acetonitrile/Water sielc.comresearchgate.net
Flow Rate 1.0 mL/min researchgate.net
Injection Volume 10 µL researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle size columns (typically 1.7 µm) to achieve higher resolution, sensitivity, and faster analysis times. mdpi.com UPLC methods are particularly advantageous for analyzing complex mixtures and for quantifying trace impurities.

For analyzing this compound and its derivatives, UPLC can offer significant improvements over HPLC. sielc.com The principles of transferring a method from HPLC to UPLC involve preserving the selectivity of the separation by using the same column chemistry but with a smaller particle size. lcms.cz A UPLC-MS/MS method, for instance, can provide rapid, efficient, and sensitive analysis of compounds in biological matrices like plasma. nih.gov The use of a UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) with a gradient elution is a common setup. nih.gov

Table 5: Typical UPLC System Parameters

Parameter Condition Reference
Column UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) nih.gov
Mobile Phase Acetonitrile and water with 0.1% formic acid nih.gov
Flow Rate 0.4 mL/min nih.gov
Column Temperature 40°C nih.gov

Gas Chromatography-Mass Spectrometry (GC/FID for Purity Assessment)

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for the analysis of volatile compounds like this compound. measurlabs.com GC-MS is used for both identification and quantification, while GC-FID is particularly useful for assessing the purity of a compound. measurlabs.comcore.ac.uk

In GC-MS analysis of dimethylquinolines, the isomers are typically well-separated. osti.gov The purity of this compound can be assessed by comparing the area of its peak in the chromatogram to the total area of all peaks. A purity of ≥94.0% is a common specification for commercially available this compound. thermofisher.com GC-MS methods have been developed for the analysis of complex samples like tyre pyrolysis oils, where this compound has been identified. core.ac.uk For enhanced sensitivity in detecting trace amounts, a selected ion monitoring (SIM) method can be employed. core.ac.uk

The Kovats retention index is a useful parameter in GC for identifying compounds. For this compound, the standard non-polar Kovats retention index is reported to be around 1454. nih.gov

Table 6: GC Analysis Data for this compound

Parameter Value Reference
Purity (GC Assay) ≥94.0% thermofisher.com
Kovats Retention Index (Standard non-polar) 1454 nih.gov
Retention Time (example method) 10.22 min nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions involving this compound. Its simplicity, speed, and requirement for only a small amount of the reaction mixture make it an invaluable tool for qualitatively assessing the consumption of starting materials and the formation of products.

In the synthesis and subsequent reactions of this compound, TLC is routinely employed to track the reaction's progression. rsc.orgthieme-connect.comscispace.comnih.gov This is typically achieved by spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. thieme-connect.comnih.govprinceton.edu The plate is then placed in a sealed chamber containing a suitable solvent system, known as the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the adsorbent stationary phase.

The choice of the mobile phase is critical for achieving good separation of the components. For reactions involving this compound and its derivatives, various solvent systems have been utilized. A common mobile phase is a mixture of ethyl acetate (B1210297) and hexanes, with the ratio adjusted to optimize separation. rsc.orgthieme-connect.com For instance, a mixture of ethyl acetate and hexanes in a 1:9 ratio has been used for the purification of this compound. thieme-connect.com In other applications, different solvent systems such as acetone-benzene (in 1:3 or 1:2 ratios) have been employed. jetir.org The selection of the solvent system is determined empirically to ensure that the starting materials and products have distinct Retention Factor (Rƒ) values, allowing for their clear differentiation on the TLC plate. The Rƒ value is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

After the solvent has moved a sufficient distance up the plate, the plate is removed from the chamber and the solvent front is marked. The separated spots are then visualized. While some compounds are colored and can be seen directly, this compound and many of its derivatives are colorless. Therefore, visualization is often achieved by exposing the plate to ultraviolet (UV) light, under which compounds that absorb UV light will appear as dark spots on a fluorescent background. rsc.orgnih.gov Additionally, various chemical staining agents can be used to visualize the spots. Common stains include potassium permanganate (B83412) and p-anisaldehyde, which react with the separated compounds to produce colored spots. rsc.orgprinceton.edu Iodine chambers are also frequently used, where the iodine vapor reversibly adsorbs onto the organic compounds, rendering them visible as brown spots. jetir.org

By comparing the TLC profile of the reaction mixture at different time points to the profiles of the pure starting materials, chemists can determine the extent of the reaction. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding. Once the starting material spot is no longer visible, the reaction is generally considered complete.

The following interactive table provides examples of Rƒ values for this compound and related compounds in different TLC solvent systems, illustrating how this data is used to monitor reaction progress.

CompoundSolvent System (v/v)Rƒ ValueReference
This compoundEthyl acetate/Hexane (1:9)Not specified, used for purification monitoring thieme-connect.com
8-Chloro-2,4-dimethylquinolinen-hexane/Ethyl acetate (1:1)0.52 rsc.org
Ethyl this compound-3-carboxylateAcetone (B3395972)/Benzene (B151609) (1:3 or 1:2)Not specified, used for reaction monitoring jetir.org

Table 1: Thin Layer Chromatography Data for this compound and Derivatives

It is important to note that Rƒ values can be influenced by several factors, including the exact composition of the mobile phase, the type and activity of the stationary phase, the temperature, and the saturation of the developing chamber. Therefore, the values presented are indicative and should be used as a guide. For reliable reaction monitoring, it is standard practice to run a co-spot, which is a mixture of the reaction sample and the starting material, on the same TLC plate to confirm the identity of the spots.

Applications of 2,4 Dimethylquinoline in Specialized Chemical Fields

2,4-Dimethylquinoline as a Fluorescent Probe in Biochemical and Analytical Chemistry

The quinoline (B57606) scaffold, a heterocyclic aromatic organic compound, is a versatile building block for the creation of fluorescent probes. These probes are instrumental in biochemical and analytical chemistry for their ability to detect and visualize specific molecules and processes within complex biological systems. Their utility stems from their sensitive and rapid response times, as well as their relatively small and non-invasive size. nih.gov The introduction of methyl groups at the 2 and 4 positions of the quinoline ring, creating this compound, influences its electronic and steric properties, which can be harnessed in the design of specialized fluorescent probes.

Design and Synthesis of this compound-Based Fluorescent Probes

One approach to synthesizing a 2,4-disubstituted 7-aminoquinoline (B1265446) involves the introduction of a trifluoromethyl group, which facilitates a catalyst-free synthesis with high selectivity and good yields. nih.gov The presence of both an amino group (electron-donating) and a trifluoromethyl group (electron-withdrawing) can induce strong intramolecular charge-transfer (ICT) fluorescence, leading to large Stokes shifts. nih.gov This ICT mechanism is a key strategy for shifting the absorption and emission signals to longer wavelengths, which is desirable for bioimaging applications. nih.govfrontiersin.org

The synthesis of a this compound derivative, 7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one, can be achieved through the cyclocondensation of 3-(dimethylamino)aniline with diethyl malonate. nih.gov Further modifications can be made to this core structure to generate a library of probes with a range of emission spectra spanning the visible region. nih.gov

Table 1: Synthesis Methods for this compound Derivatives

Precursor(s)Reaction TypeProductKey FeaturesReference
3-(Dimethylamino)aniline, Diethyl malonateCyclocondensation7-(Dimethylamino)-4-hydroxyquinolin-2(1H)-oneKey intermediate for DMAQ probes nih.gov
7-Aminoquinoline derivative, Trifluoromethyl sourceCatalyst-free reaction2,4-Disubstituted 7-aminoquinolineHigh selectivity, strong ICT fluorescence nih.gov
2,4-Dichloro-N,N-dimethylquinolin-7-aminePalladium-catalyzed cross-coupling2,4-Disubstituted DMAQ derivativesFacile, high-throughput synthesis nih.gov
1,4-Dimethyl quinoline, 2-Aldehyde pyrroleStirred reaction with piperidine(E)-4-(2-(1H-pyrrole-2-yl)vinyl)-1-methylquinolinium iodideSynthesis of a migratable fluorescent probe nih.gov

Application in Detection and Quantification of Analytes (e.g., Amines, Uric Acid)

Fluorescent probes derived from this compound have demonstrated utility in the detection and quantification of various analytes. For example, a spectrofluorimetric method for determining total aliphatic amines has been developed based on the selective reaction of 2,6-dimethylquinoline-4-(N-succinimidyl) formate (B1220265) (DMQF-OSu) with primary and secondary aliphatic amines, which yields a strong fluorescent signal. researchgate.net This method exhibits a linear calibration range of 6 x 10⁻⁸ to 6 x 10⁻⁶ mol/L and a detection limit of 1.94 x 10⁻¹⁰ mol/L for aliphatic amines in weakly basic media. researchgate.net

Another significant application is in the detection of uric acid. While direct use of this compound probes for uric acid has not been extensively detailed, the principle of using fluorescent probes in conjunction with enzymatic reactions is well-established. For instance, a method for uric acid detection involves the use of uricase to generate hydrogen peroxide, which then participates in a reaction to produce a colored compound that quenches the fluorescence of a probe. nih.govnih.gov This indirect detection strategy highlights the potential for developing this compound-based probes that could be integrated into similar enzymatic assays for uric acid and other biologically relevant analytes.

Table 2: Application of Dimethylquinoline-Based Probes in Analyte Detection

ProbeAnalyteDetection PrincipleLinear RangeDetection LimitReference
2,6-Dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu)Aliphatic aminesSelective reaction yielding strong fluorescence6 x 10⁻⁸–6 x 10⁻⁶ mol/L1.94 x 10⁻¹⁰ mol/L researchgate.net

Aggregation-Induced Emission (AIE) Properties in this compound Systems

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in a dissolved state become highly luminescent upon aggregation. encyclopedia.pubresearchgate.net This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.netnih.gov While the AIE properties of this compound itself are not extensively documented, the broader class of quinoline derivatives and related heterocyclic systems have been explored for their AIE characteristics.

The AIE phenomenon is particularly relevant for the development of "turn-on" fluorescent probes. For example, some probes are designed to be non-fluorescent in solution but become highly emissive when they bind to a specific target, causing aggregation. This principle has been applied in the development of probes for detecting protein aggregates, such as those associated with Parkinson's disease. rsc.org The design of such probes often involves incorporating molecular rotors that are free to rotate in solution (quenching fluorescence) but become restricted upon binding to the target, leading to fluorescence enhancement. rsc.org

While direct examples of AIE in this compound systems are not prominent in the provided search results, the general principles of AIE are applicable to the design of novel probes based on this scaffold. The inherent properties of the quinoline ring system, combined with appropriate substitutions, could potentially lead to the development of AIE-active materials.

In vivo Monitoring Applications of this compound Fluorescent Probes

The development of fluorescent probes for in vivo monitoring is a significant area of research, with applications in visualizing biological processes and tracking diseases. Quinoline-based probes have been successfully applied in live-cell imaging. nih.govnih.gov For example, certain 2,4-disubstituted 7-aminoquinolines have been shown to specifically target the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells, and can be used for two-photon fluorescence microscopy. nih.gov

Furthermore, a quinoline-based fluorescent probe has been developed for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model. rsc.org This highlights the potential of these probes in studying inflammatory conditions. The design of probes for in vivo use must consider factors such as cell permeability, biocompatibility, and the ability to provide a strong fluorescence signal without non-specific interactions. core.ac.uk

One innovative application involves a reversibly migratable fluorescent probe based on a 1,4-dimethyl quinoline derivative. nih.gov The distribution of this probe between mitochondria and nucleoli is controlled by the mitochondrial membrane potential (MMP), allowing for dynamic monitoring of this important cellular parameter. nih.gov

This compound in Material Science Research

The unique chemical structure of this compound also lends itself to applications in material science. The quinoline moiety can be incorporated into larger polymeric structures, leading to materials with interesting and useful properties.

Polyquinolines in Nanostructure Formation with Electronic and Photonic Properties

Polyquinolines are a class of polymers that incorporate the quinoline ring into their backbone. These materials have garnered attention for their unique photonic, electronic, and electron-transporting properties. researchgate.net This has led to their successful incorporation into a variety of devices, including polymer light-emitting diodes (PLEDs) and organic photovoltaic devices. researchgate.net

The synthesis of polyquinolines can be achieved through various methods, including a one-pot polymerization of alkyne, aldehyde, and aniline (B41778) derivatives under metal-free catalysis. researchgate.net This method can produce polyquinolines with good solubility and high thermal stability. researchgate.net The properties of the resulting polymers, such as molecular weight and solubility, can be influenced by the substituents on the aniline starting material. researchgate.net

The formation of nanostructures from polymers is a key area of research, with applications in creating materials with tailored properties. nih.gov Polymer nanostructures can take on various morphologies, such as spheres, vesicles, and cylinders, and their properties can be controlled to suit specific applications. nih.gov The self-organization of polymers in solution is one method for forming these nanostructures. nih.gov While the direct formation of nanostructures from this compound-based polyquinolines is not explicitly detailed in the provided results, the principles of polymer nanostructure formation are broadly applicable.

The electronic properties of polyquinolines can be tuned, for example, by creating hybrids with carbon nanostructures. researchgate.net Furthermore, the protonation of the amino group in certain polyquinolines can make them pH-responsive, opening up possibilities for their use as tunable molecules. researchgate.net

2D/3D Fused Frameworks Derived from Quinolines

The construction of complex molecular architectures, particularly those combining two-dimensional (2D) aromatic systems with three-dimensional (3D) aliphatic rings, is a significant endeavor in medicinal chemistry and materials science. Quinolines, including this compound, serve as valuable starting materials for synthesizing these 2D/3D fused frameworks. bohrium.comresearchgate.netsciencedaily.com

The unique electronic nature of the quinoline core, with its electron-rich benzene (B151609) ring and electron-deficient pyridine (B92270) ring, allows for selective chemical modifications. sciencedaily.com A prominent strategy for creating these frameworks is through dearomative photocycloadditions. This process involves using light, sometimes with a photocatalyst, to break the aromaticity of one of the rings in the quinoline structure. bohrium.comsciencedaily.com This allows for the addition of other reactants, leading to the formation of complex, multi-ring systems. bohrium.comresearchgate.net

For instance, photochemical strategies have been developed to synthesize pyridine-fused 3D polycyclic molecules from quinolines and bicyclo[1.1.0]butanes under visible light. bohrium.com These reactions can proceed through a cascade of events, including cycloadditions and hydrogen atom transfers, to build intricate molecular scaffolds. bohrium.comrsc.org By leveraging light-sensitive intermediates, a wide variety of 2D/3D fused frameworks can be produced in a cost-effective and straightforward manner. sciencedaily.com

Applications in Dye-Sensitized Solar Cells (DSSCs)

Quinoline derivatives have emerged as promising materials in the field of third-generation photovoltaics, specifically in dye-sensitized solar cells (DSSCs). dntb.gov.uaresearchgate.net Their inherent photophysical properties and tunable electronic structures make them suitable candidates for use as sensitizers or co-sensitizers in these devices. dntb.gov.uanih.gov

In DSSCs, a dye absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO2), to generate a current. The efficiency of this process depends heavily on the properties of the dye. Quinoline-based dyes, often designed with a donor-π-acceptor (D-π-A) structure, can be engineered to have favorable energy levels for efficient electron transfer and a broad absorption spectrum to capture more sunlight. dergipark.org.trresearchgate.net

This compound as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom in the pyridine ring of this compound allows it to act as a ligand, coordinating to metal centers to form a variety of metal complexes. researchgate.netaut.ac.nz These complexes have found applications in catalysis, where the quinoline ligand can influence the reactivity and selectivity of the metal catalyst. rsc.orgrsc.org

For instance, this compound has been used to modify the surface of catalysts like HZSM-5 to control their acidity and reduce coke formation in processes such as the catalytic fast pyrolysis of biomass-derived compounds. rsc.org In organometallic chemistry, iridium complexes featuring a silyl-functionalized 4,8-dimethylquinoline (B78481) ligand have shown high efficiency in the cross-dehydrogenative coupling of amines with silanes. csic.es The steric and electronic properties of the dimethylquinoline ligand play a crucial role in the catalytic performance of these complexes. rsc.orgcsic.es

Furthermore, the coordination chemistry of quinoline-based ligands has been explored with various transition metals, leading to the synthesis of new complexes with interesting structural and electronic properties. aut.ac.nzmdpi.com These studies contribute to a fundamental understanding of how ligand design can be used to tune the properties of metal complexes for specific catalytic applications.

This compound as an Intermediate in Fine Chemical Synthesis

This compound is a valuable intermediate in the synthesis of a range of fine chemicals, owing to its reactive methyl groups and the potential for further functionalization of the quinoline ring. guidechem.comsmolecule.com

Precursor to Cyanine (B1664457) Dyes

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. nih.govsioc-journal.cn this compound serves as a key precursor in the synthesis of certain cyanine dyes. The methyl group at the 2-position (the quinaldine (B1664567) position) is particularly reactive and can undergo condensation reactions with other heterocyclic compounds to form the characteristic polymethine chain. nih.gov

The synthesis of monomethine cyanine dyes, for example, can involve the condensation of a quaternary salt of this compound with another heterocyclic quaternary salt in the presence of a base. nih.gov The resulting dyes often exhibit strong light absorption and are used in various applications, including as fluorescent probes and in photographic emulsions. nih.govrsc.org

Biological and Pharmacological Research on 2,4 Dimethylquinoline and Its Analogues Focus on Mechanisms

Exploration of Biological Activities and Mechanisms of Action

2,4-Dimethylquinoline and its derivatives are nitrogen-containing heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.net The fundamental structure, consisting of a quinoline (B57606) backbone with two methyl groups at the 2 and 4 positions, influences its chemical reactivity and interactions within biological systems. This structural arrangement allows for diverse molecular interactions, leading to various therapeutic effects. The mechanism of action often involves the interaction of these compounds with specific molecular targets such as enzymes or receptors, thereby inhibiting or modulating disease pathways.

The versatility of the quinoline scaffold allows for the synthesis of a wide array of derivatives with enhanced biological activities, including antimicrobial, antitumor, antioxidant, anti-inflammatory, antimalarial, and antiviral properties. researchgate.netontosight.ai Research has shown that the introduction of different functional groups to the this compound core can significantly impact its pharmacological profile.

Antimicrobial Properties and Mechanisms

Derivatives of this compound have demonstrated notable antimicrobial activity against a variety of bacterial and fungal pathogens. ontosight.ai Studies have indicated their effectiveness against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Escherichia coli. The antimicrobial potential of these compounds suggests they could serve as lead structures for the development of new antimicrobial agents.

The proposed mechanisms for their antibacterial action are multifaceted. One key mechanism is the inhibition of bacterial dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria. google.com By targeting this enzyme, these compounds disrupt the production of vital cellular components, leading to bacterial growth inhibition.

Furthermore, some quinoline derivatives exhibit their antimicrobial effects by intercalating with bacterial DNA. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. The planar structure of the quinoline ring facilitates this intercalation process.

In the realm of antifungal activity, certain this compound analogues have shown promise. For instance, some derivatives have been effective against Candida albicans, a common human fungal pathogen. The precise mechanisms of antifungal action are still under investigation but are thought to involve disruption of the fungal cell membrane or interference with essential enzymatic pathways.

A study on various quinoline derivatives highlighted that their antimicrobial activity is often influenced by the specific substituents on the quinoline ring. researchgate.net For example, the presence of certain groups can enhance the lipophilicity of the molecule, allowing for better penetration of microbial cell walls.

Table 1: Antimicrobial Activity of Selected this compound Analogues

Compound/DerivativeTarget MicroorganismObserved EffectPotential Mechanism of Action
This compound DerivativesEscherichia coli, Staphylococcus aureusInhibition of growthInhibition of dihydrofolate reductase, DNA intercalation
2,4-Dichloro-3,6-dimethylquinolineStaphylococcus aureus (including MRSA)Significant activity at submicromolar concentrations Not specified
This compound DerivativesCandida albicansAntifungal activity Disruption of cell membrane or enzymatic pathways
4-Hydroxy-3-iodo-quinol-2-oneMeticillin-resistant Staphylococcus aureus (MRSA)Significant antimicrobial activity with low MIC values researchgate.netNot specified

This table is for illustrative purposes and includes data on analogues of this compound.

Antitumor/Anticancer Activities and Related Mechanisms

The quinoline scaffold is a significant pharmacophore in the development of anticancer agents, and derivatives of this compound are no exception. bohrium.comresearchgate.net These compounds have demonstrated cytotoxic effects against various cancer cell lines, including those of the prostate, breast, lung, and colon. ekb.eg

The anticancer mechanisms of this compound analogues are diverse and often involve the modulation of key cellular processes that are dysregulated in cancer. researchgate.net Some of the primary mechanisms identified include:

Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death, or apoptosis, in cancer cells. researchgate.net This can occur through the activation of intrinsic or extrinsic apoptotic pathways, leading to the organized dismantling of the cell.

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from proliferating. researchgate.net

Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. researchgate.net

Disruption of Cell Migration: By interfering with the cellular machinery responsible for movement, these compounds can inhibit the migration and invasion of cancer cells. researchgate.net

Modulation of Signaling Pathways: Quinoline derivatives have been shown to modulate critical signaling pathways, such as the ERK pathway, which are often hyperactive in cancer.

Interaction with Molecular Targets: Molecular docking studies suggest that some derivatives can bind to and inhibit the activity of key proteins involved in cancer progression, such as cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) tyrosine kinase. bohrium.comeurekaselect.com

For example, novel quinoline nitrate (B79036) derivatives have been synthesized and shown to release nitric oxide (NO), a molecule with complex roles in cancer therapy. bohrium.com The anticancer activity of these compounds correlated with their NO-releasing capacity and their ability to bind to the EGFR tyrosine kinase domain. bohrium.com Another study reported on hybrid quinolines that displayed significant cytotoxic activity against human prostate (PC-3) and breast (MCF-7) cancer cell lines. ekb.eg

Table 2: Anticancer Mechanisms of this compound Analogues

Derivative ClassCancer Cell Line(s)Mechanism of Action
Quinoline DerivativesOvarian, ColonInduction of apoptotic pathways, modulation of ERK signaling pathway
N-(2-(tertbutylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide derivativesNCI-60 cell linesInhibition of CDK2 eurekaselect.com
Substituted (3,4-dimethylquinolin-2-yl) methyl nitrate derivativesNon-Small Cell Lung Cancer (A-549), Pancreatic cancer (PANC-1)Binding to EGFR tyrosine kinase domain, Nitric Oxide (NO) release bohrium.com
Hybrid QuinolinesHuman prostate cancer (PC-3), Human breast cancer (MCF-7)Cytotoxicity ekb.eg

This table is for illustrative purposes and includes data on analogues of this compound.

Antioxidant Properties and Mechanisms

Quinoline derivatives, including those related to this compound, have been investigated for their antioxidant properties. researchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases.

The antioxidant mechanisms of quinoline compounds are believed to involve several actions:

Free Radical Scavenging: These compounds can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby preventing them from damaging cellular components like DNA, proteins, and lipids. researchgate.net

Chelation of Metal Ions: Some quinoline derivatives can chelate metal ions, such as iron (Fe(II) and Fe(III)), which are known to catalyze the formation of free radicals through reactions like the Fenton reaction. researchgate.netresearchgate.net By binding to these metals, they inhibit the generation of harmful ROS. researchgate.net

DNA Intercalation: The ability of quinolines to intercalate into the DNA duplex can protect the genetic material from oxidative damage caused by free radicals. researchgate.net

Research on benzo[h]quinoline (B1196314) derivatives, which share the core quinoline structure, has demonstrated their ability to act as strong antioxidants and protect DNA from oxidative damage. researchgate.net Studies on 1,2,3,4-tetrahydroquinoline (B108954) derivatives have also revealed significant antioxidant properties. researchgate.net

Anti-Inflammatory Effects

Derivatives of quinoline have been recognized for their anti-inflammatory potential. researchgate.netresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases.

The anti-inflammatory mechanisms of quinoline-based compounds are not fully elucidated but are thought to involve the modulation of various inflammatory pathways. Some 2,2-dimethyl-1,2-dihydroquinolines have been synthesized and shown to possess anti-inflammatory activity. google.comnih.gov The presence of alkoxy groups in some quinoline derivatives has been linked to their anti-inflammatory effects.

While the precise molecular targets are still being investigated, it is hypothesized that these compounds may inhibit the production of pro-inflammatory mediators or interfere with the signaling cascades that drive the inflammatory response.

Antimalarial Properties and Mechanisms

The quinoline core is a cornerstone of antimalarial drug discovery, with quinine (B1679958) and chloroquine (B1663885) being famous examples. Analogues of this compound have also been explored for their potential to combat malaria, a devastating parasitic disease. ontosight.aiymerdigital.com

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. acs.org During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin.

Quinoline derivatives are thought to interfere with this detoxification process through the following steps:

Accumulation in the Parasite's Food Vacuole: The basic nature of an amino side chain, often present in antimalarial quinolines, facilitates the accumulation of the drug in the acidic food vacuole of the parasite. acs.org

Complexation with Heme: The quinoline nucleus forms a complex with ferriprotoporphyrin IX (Fe(III)PPIX), the monomeric unit of heme. acs.org

Inhibition of β-Hematin Formation: This complex formation prevents the polymerization of heme into β-hematin (the synthetic equivalent of hemozoin), leading to a buildup of toxic free heme within the parasite. acs.org

Parasite Death: The accumulation of toxic heme disrupts parasite membranes and leads to its death.

Studies have shown that a 7-chloro group on the 4-aminoquinoline (B48711) ring is crucial for inhibiting β-hematin formation. acs.org The development of hybrid molecules, such as quinoline-triazole hybrids, has also shown promise in inhibiting the growth of chloroquine-sensitive strains of P. falciparum. nih.gov

Table 3: Antimalarial Activity of this compound Analogues and Related Compounds

Compound/DerivativePlasmodium StrainIC50/EC50 ValueProposed Mechanism
Ethyl-2,4-dimethylquinoline-3-carboxylate hybrid (Compound 60)P. falciparumIC50: 0.19 µg/mL nih.govInhibition of hemozoin formation
Quinoline-triazole hybrid (Compound 53)CQS Pf3D7EC50: 21.89 ± 4.51 µM nih.govInhibition of FP-2
2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl] phenyl} quinolines (Compound 160)CQS Pf3D7 and CQR PfW2IC50: 0.032 to 0.34 µM nih.govNot specified

This table is for illustrative purposes and includes data on analogues of this compound.

Antiviral Properties (e.g., Anti-HIV-1 Tat-TAR Interaction Inhibition)

Quinoline derivatives have emerged as a promising class of compounds in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus type 1 (HIV-1). researchgate.netresearchgate.net

One of the key mechanisms by which some quinoline derivatives exert their anti-HIV activity is by inhibiting the interaction between the viral Tat protein and the Trans-Activation Response (TAR) RNA element. researchgate.net This interaction is critical for the efficient transcription of the HIV-1 genome. By blocking the Tat-TAR interaction, these compounds can effectively suppress viral replication.

Another important target for quinoline-based inhibitors is the HIV-1 integrase (IN), an enzyme essential for integrating the viral DNA into the host cell's genome. nih.gov Allosteric HIV-1 integrase inhibitors (ALLINIs), including some quinoline derivatives, bind to a site on the integrase enzyme that is distinct from the active site. This binding induces an over-multimerization of the integrase, rendering it non-functional and thereby inhibiting viral replication. nih.gov Medicinal chemistry efforts have focused on optimizing these quinoline-based ALLINIs to enhance their antiviral potency. nih.gov

Furthermore, some small molecule inhibitors based on a quinoline scaffold have been identified as entry inhibitors. They target the CD4-binding site on the HIV-1 envelope glycoprotein (B1211001) gp120, preventing the virus from attaching to and entering host cells. nih.gov

Tyrosine Kinase Inhibition

Tyrosine kinases (TKs) are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. frontiersin.orgmdpi.com Tyrosine kinase inhibitors (TKIs) function by blocking the ATP-binding site of the kinase, thereby preventing phosphorylation and downstream signaling, which can halt cell proliferation and induce apoptosis. nih.govwikipedia.org While the quinoline scaffold is a component of some kinase inhibitors, specific mechanistic studies detailing the direct inhibition of tyrosine kinases by this compound itself are not extensively detailed in the reviewed literature. Some research has identified 2,7-dimethyl-quinoline as a potential biomarker in colorectal cancer, a disease where TKIs are used, but the direct inhibitory mechanism was not the focus. frontiersin.org Further investigation is required to fully elucidate the specific interactions and inhibitory mechanisms of this compound derivatives against this class of enzymes.

DNA Binding Studies

The planar aromatic structure of the quinoline ring is a key feature enabling its interaction with DNA, a mechanism central to the cytotoxic effects of many anticancer agents. unl.pt For quinoline derivatives, this interaction primarily occurs through intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. wikipedia.orgrsc.org

This intercalation process is stabilized by π-π stacking interactions between the aromatic system of the quinoline derivative and the DNA bases. unl.pt The insertion of the molecule causes a structural distortion in the DNA, unwinding the helix to create space for the ligand. This disruption can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell death. wikipedia.org

Studies have utilized Nuclear Magnetic Resonance (NMR) to differentiate between intercalation and non-intercalative groove binding for quinoline-based ligands. These analyses, along with circular dichroism, confirm that the planarity of ligands containing a quinoline moiety is beneficial for intercalative binding. unl.ptrsc.org Some quinoline derivatives may also act as topoisomerase inhibitors, enzymes that are themselves critical for managing DNA topology during replication. By stabilizing the complex between topoisomerase and DNA, these compounds can lead to permanent DNA strand breaks and apoptosis.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological effects. For this compound derivatives, SAR studies have been crucial in optimizing their activity for various therapeutic targets.

Anticancer Activity: In the development of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives as potential antitumor agents, SAR analysis revealed critical insights. The position of methoxy (B1213986) groups on the styryl moiety was found to play a significant role. Compounds with methoxy groups at both the meta- and para-positions of the benzene (B151609) ring demonstrated superior inhibitory activity against A549 (human lung carcinoma) and HT29 (human colon carcinoma) cell lines. rsc.org In contrast, modifying the phenyl ring with naphthyl or heteroaromatic rings did not significantly improve activity. A noteworthy finding was that the introduction of a ferrocenyl group led to a significant enhancement in antitumor properties. rsc.org

Table 1: In vitro anticancer activity (IC₅₀ in µM) of selected 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives. rsc.org
CompoundSubstituent (Ar)A549 IC₅₀ (µM)HT29 IC₅₀ (µM)
3h3,4-DiMeOC₆H₃1.531.50
3k3,4,5-TriMeOC₆H₂1.380.77
3tFerrocenyl2.360.97
Cisplatin (Reference)2.695.85

Antimalarial Activity: For hybrids of ethyl-2,4-dimethylquinoline-3-carboxylate and N4-benzyl thiosemicarbazides, SAR studies indicated that the presence of a cyclophenyl group could be responsible for potent antimalarial activity against P. falciparum. nih.gov

COX-2 Inhibition: In a series of 4-(Imidazolylmethyl)-quinoline derivatives designed as selective cyclooxygenase-2 (COX-2) inhibitors, SAR analysis showed that inhibitory potency and selectivity were sensitive to the lipophilic nature of substituents on the quinoline ring. An increase in the lipophilicity of substituents at the C-7 and C-8 positions led to enhanced COX-2 inhibitory potency. nih.gov For instance, the tetrahydro-benzo[h]quinoline derivative was identified as the most potent and selective COX-2 inhibitor in the series. nih.gov

Reversal of Multidrug Resistance (MDR): SAR studies on quinoline derivatives designed to reverse P-glycoprotein (P-gp) mediated MDR in cancer cells identified key structural features. High activity was associated with structures where two aryl rings in a hydrophobic moiety were not coplanar, allowing for π-hydrogen-π interactions with P-gp. A quinoline nitrogen and a basic nitrogen atom in a piperazine (B1678402) linker were also crucial. Furthermore, a minimum distance of 5 Å between the hydrophobic part and the basic nitrogen was found to be necessary for high activity. nih.gov

Development of this compound Analogs for Therapeutic Applications

The this compound scaffold has served as a valuable starting point for the development of novel therapeutic agents targeting a range of diseases.

Neurological Disorders: A notable example is the discovery of a novel M4 positive allosteric modulator (PAM) chemotype for the potential treatment of neurological disorders like schizophrenia. Researchers used a "scaffold hopping" approach to identify a this compound-6-carboxamide core. This new core demonstrated M4 PAM activity and good central nervous system (CNS) penetration. However, this series was found to suffer from high predicted hepatic clearance and protein binding, which led to further scaffold hopping to identify alternative cores with improved pharmacological properties. bohrium.com

Cancer: As detailed in the SAR section, derivatives have been developed as potential anticancer agents. Novel synthetic hybrid quinolines, such as those incorporating triazole and cholesterol or theophylline (B1681296) moieties, have been synthesized and tested for cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines. One such conjugate showed more potent activity against PC-3 cells than the reference drug Doxorubicin. ekb.eg Other research has focused on developing 2,4-bis((E)-styryl)quinoline-3-carboxylates with significant inhibitory activity against lung and colon cancer cell lines. rsc.org

Inflammatory Disorders: The this compound framework has been incorporated into molecules designed as dual inhibitors of COX-2 and aromatase, representing a potential approach for the prevention and treatment of breast cancer. nih.gov

Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs. Building on this, hybrids incorporating the ethyl-2,4-dimethylquinoline-3-carboxylate structure have been synthesized and evaluated, with some showing potency against P. falciparum that surpasses the standard drug chloroquine. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2,4-dimethylquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves condensation reactions. A reported method uses acetone and aniline with iodine as a catalyst at 170–175°C, yielding 80–90% via intermediate isolation (e.g., 2,2,4-trimethyl-1,2-dihydroquinoline) followed by dehydrogenation . Reaction optimization should focus on temperature control, catalyst loading (e.g., iodine or metal catalysts), and purification steps (e.g., vacuum distillation). Variations in solvent systems (e.g., polar vs. nonpolar) and stoichiometric ratios can alter byproduct formation and final purity.

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is widely used. For example, retention times for this compound under specific GC conditions (e.g., nonpolar column, 23.83 min retention time) and peak area reproducibility (6.80% relative standard deviation) are critical parameters . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is also effective for polar derivatives. Cross-validation with mass spectrometry (GC-MS or LC-MS) ensures structural confirmation and minimizes false positives in multicomponent systems.

Q. How does the steric and electronic structure of this compound affect its reactivity in substitution reactions?

  • Methodological Answer : The methyl groups at positions 2 and 4 introduce steric hindrance, directing electrophilic substitution to the less hindered positions (e.g., 6 or 8). Computational modeling (DFT) can predict reactive sites, while experimental validation via nitration or halogenation reactions shows preferential substitution patterns. For example, bromination under acidic conditions yields 6-bromo-2,4-dimethylquinoline as the major product due to steric and electronic effects .

Advanced Research Questions

Q. How does this compound function as a promoter in visible light-induced diheteroarylation reactions?

  • Methodological Answer : In photoredox catalysis, this compound acts as a radical stabilizer and electron donor. For example, under AcOH/TFE solvent conditions, it enhances pyridyl radical generation, increasing yields of 1,2-diheteroarylation products (e.g., from 15% to 33% in multicomponent reactions). Control experiments with alternative promoters (e.g., pyridine derivatives) confirm its unique role in stabilizing reactive intermediates . Mechanistic studies using EPR spectroscopy or radical trapping agents (e.g., TEMPO) are recommended to validate radical pathways.

Q. What are the challenges in reconciling contradictory data on this compound’s phase behavior in coal gasification processes?

  • Methodological Answer : Discrepancies arise from modeling assumptions (e.g., SWAP method vs. empirical measurements) and impurity interference. For instance, SWAP simulations for nitrogen-containing compounds like this compound show average errors of 6.8% in dew point predictions compared to experimental data . Researchers should perform sensitivity analyses on parameters like vapor-liquid equilibrium constants and validate models with high-purity samples. Cross-referencing with thermogravimetric analysis (TGA) data improves accuracy.

Q. How can this compound derivatives be designed for selective cytochrome P450 (CYP) inhibition?

  • Methodological Answer : Structural analogs (e.g., 2,6-dimethylquinoline) show CYP1A2 inhibition (IC50 = 3.3 µM), suggesting methyl positioning influences isoform selectivity . For this compound, functionalization at the 6-position with electron-withdrawing groups (e.g., carboxamides) may enhance binding affinity. In vitro assays using recombinant CYP enzymes and liver microsomes, coupled with molecular docking studies, are critical for structure-activity relationship (SAR) analysis.

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Feasible Synthetic Routes

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Reactant of Route 1
2,4-Dimethylquinoline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.